molecular formula C11H14O3 B13649308 p,m-Dimethoxyphenylpropylene oxide CAS No. 27602-80-8

p,m-Dimethoxyphenylpropylene oxide

Cat. No.: B13649308
CAS No.: 27602-80-8
M. Wt: 194.23 g/mol
InChI Key: IDIQAXMVNSQLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p,m-Dimethoxyphenylpropylene oxide is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a propylene oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p,m-Dimethoxyphenylpropylene oxide typically involves the reaction of p,m-dimethoxyphenyl derivatives with propylene oxide under controlled conditions. One common method is the epoxidation of p,m-dimethoxyphenylpropylene using peracids or other oxidizing agents. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale epoxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agents and catalysts is crucial in optimizing the production process to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

p,m-Dimethoxyphenylpropylene oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often used in the presence of a catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted phenyl compounds, and various oxidized forms of the original compound.

Scientific Research Applications

p,m-Dimethoxyphenylpropylene oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of p,m-Dimethoxyphenylpropylene oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Propylene oxide: A simpler epoxide with similar reactivity but lacking the methoxy groups.

    Dimethoxybenzene: Contains methoxy groups but lacks the epoxide moiety.

    Phenylpropylene oxide: Similar structure but without the methoxy groups.

Uniqueness

p,m-Dimethoxyphenylpropylene oxide is unique due to the combination of methoxy groups and the epoxide moiety, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.

Properties

CAS No.

27602-80-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]oxirane

InChI

InChI=1S/C11H14O3/c1-12-10-4-3-8(5-9-7-14-9)6-11(10)13-2/h3-4,6,9H,5,7H2,1-2H3

InChI Key

IDIQAXMVNSQLSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.